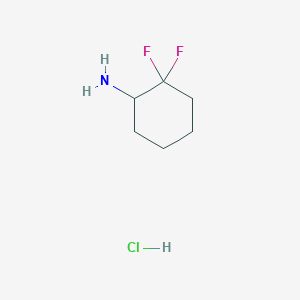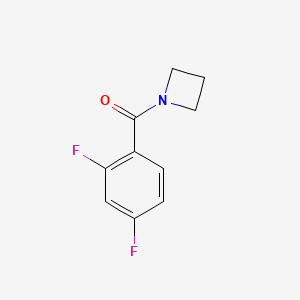
Azetidin-1-yl-(2,4-difluorophenyl)methanone
Vue d'ensemble
Description
Azetidin-1-yl-(2,4-difluorophenyl)methanone, commonly known as DFPM, is a small molecule that has been studied for its potential applications in scientific research. It is a versatile compound that has been used in a variety of experiments, including those involving biochemical and physiological effects.
Applications De Recherche Scientifique
Catalytic Asymmetric Addition
Azetidinone derivatives, including Azetidin-1-yl-(2,4-difluorophenyl)methanone, have been explored for their use in catalytic asymmetric additions. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a related compound, demonstrated high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, showcasing the potential of azetidinone compounds in asymmetric synthesis (Wang et al., 2008).
Synthesis of Functionalized Compounds
Azetidinones have been evaluated for their potential as intermediates in the synthesis of highly functionalized compounds. Research into 4-(1-haloalkyl)-2-azetidinones and 4-(2-haloalkyl)-2-azetidinones led to the discovery of new methods for producing methyl omega-alkylaminopentenoates through ring-opening reactions (Dejaegher & de Kimpe, 2004).
Antibacterial and Anticonvulsant Agents
Several novel azetidinone derivatives have been synthesized and characterized, showing potential as antibacterial and anticonvulsant agents. These compounds were created through condensation reactions and evaluated for their biological activities, demonstrating the versatility of azetidinones in medicinal chemistry (Rajasekaran & Murugesan, 2006).
Microwave-Assisted Synthesis
Azetidinone compounds have been prepared using microwave-assisted synthesis, showcasing a rapid and efficient method for creating nitrogen and sulfur-containing heterocyclic compounds. This approach highlights the potential of azetidinones in green chemistry and efficient pharmaceutical synthesis (Mistry & Desai, 2006).
Enantiodiscrimination in NMR
Enantiopure aziridin-2-yl methanols, closely related to azetidinones, have been used as sensors for enantiodiscrimination in NMR spectroscopy. This application demonstrates the potential of azetidinone derivatives in analytical chemistry, particularly in chiral analysis (Malinowska et al., 2020).
Anti-Tubercular Agents
Research into azetidinone derivatives containing 1, 2, 4-triazole has indicated their potential as anti-tubercular agents. This research involved in silico designing and synthesis of novel compounds, followed by evaluation of their anti-tubercular activity, further illustrating the pharmaceutical applications of azetidinones (Thomas, George, & Harindran, 2014).
Propriétés
IUPAC Name |
azetidin-1-yl-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-7-2-3-8(9(12)6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUWUKOKDKHRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2,4-difluorophenyl)methanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


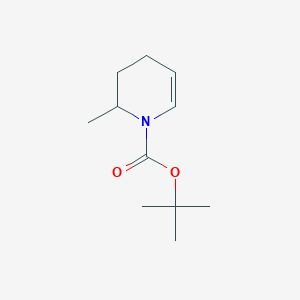
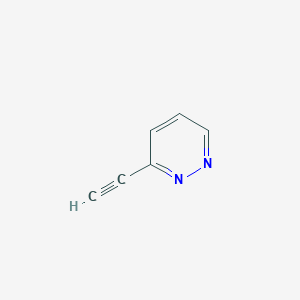
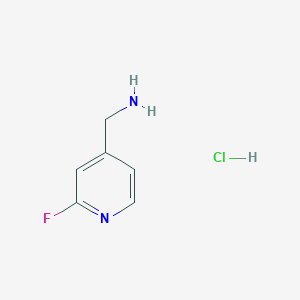
![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)

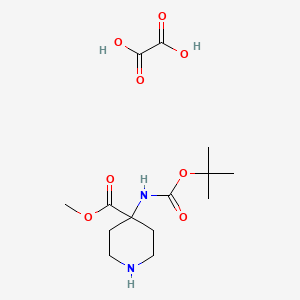
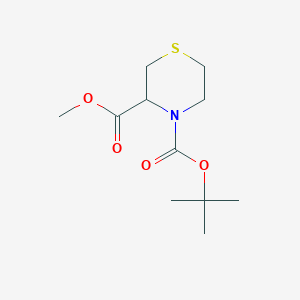
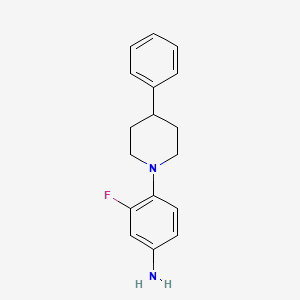
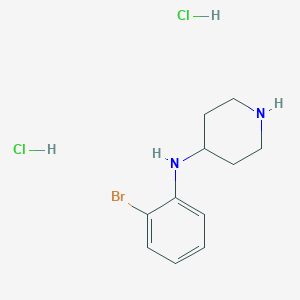
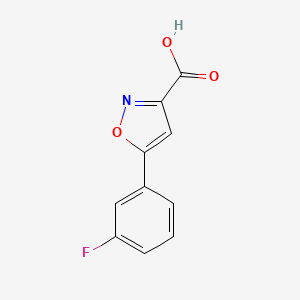
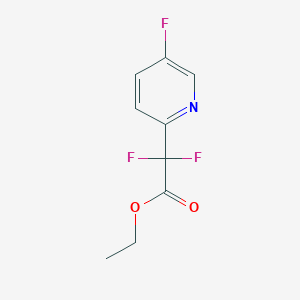
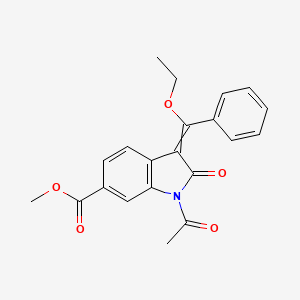
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)
